molecular formula C12H5Cl5O B13960417 Pentachloro-(1,1'-biphenyl)-ol CAS No. 52181-96-1

Pentachloro-(1,1'-biphenyl)-ol

Cat. No.: B13960417
CAS No.: 52181-96-1
M. Wt: 342.4 g/mol
InChI Key: LAPUREOIFIODEI-UHFFFAOYSA-N
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Description

Pentachlorobiphenylol is a polychlorinated biphenyl (PCB) derivative, characterized by the presence of five chlorine atoms attached to the biphenyl structure. PCBs are a group of synthetic organic chemicals that were widely used in various industrial applications due to their chemical stability and insulating properties. their production has been banned in many countries due to their environmental persistence and potential health hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentachlorobiphenylol can be synthesized through the chlorination of biphenylol under controlled conditions. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination of the biphenylol molecule .

Industrial Production Methods

Industrial production of pentachlorobiphenylol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where biphenylol is chlorinated using chlorine gas. The reaction conditions are carefully monitored to ensure the desired level of chlorination. The product is then purified through distillation or other separation techniques to obtain high-purity pentachlorobiphenylol .

Chemical Reactions Analysis

Types of Reactions

Pentachlorobiphenylol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentachlorobiphenylol has several scientific research applications:

Mechanism of Action

Pentachlorobiphenylol exerts its effects through several molecular mechanisms:

    Molecular Targets: It interacts with cellular proteins and enzymes, disrupting their normal functions.

    Pathways Involved: It affects various signaling pathways, including those involved in oxidative stress, inflammation, and endocrine disruption.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentachlorobiphenylol is unique due to its specific chlorination pattern, which affects its chemical reactivity and biological activity. Compared to other similar compounds, it has distinct properties that make it useful in specific research and industrial applications .

Properties

CAS No.

52181-96-1

Molecular Formula

C12H5Cl5O

Molecular Weight

342.4 g/mol

IUPAC Name

2,3,4,5-tetrachloro-6-(2-chlorophenyl)phenol

InChI

InChI=1S/C12H5Cl5O/c13-6-4-2-1-3-5(6)7-8(14)9(15)10(16)11(17)12(7)18/h1-4,18H

InChI Key

LAPUREOIFIODEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O)Cl

Origin of Product

United States

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